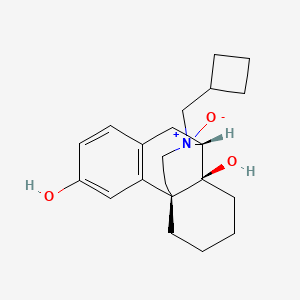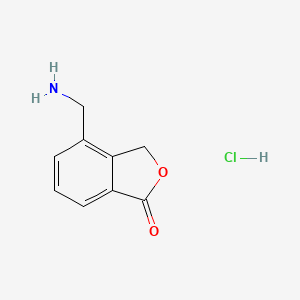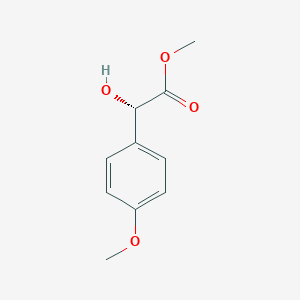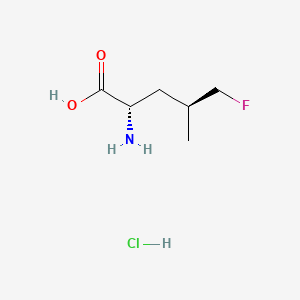
(2S,4S)-2-amino-5-fluoro-4-methylpentanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride is a chiral amino acid derivative. This compound is of significant interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of both fluorine and amino groups in its structure makes it a valuable compound for various biochemical and pharmaceutical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride typically involves the use of enantioselective synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts to achieve high enantioselectivity. The starting materials often include fluorinated precursors and amino acid derivatives, which undergo a series of reactions including alkylation, fluorination, and amination under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
(2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Industry: The compound is used in the production of fluorinated pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function .
Comparación Con Compuestos Similares
Similar Compounds
- (2S,4S)-4-hydroxy-2-pyrrolidinylcarbonylaminobenzoic acid hydrochloride
- (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline
- Quinine derivatives
Uniqueness
(2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both fluorine and amino groups. This combination provides distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H13ClFNO2 |
|---|---|
Peso molecular |
185.62 g/mol |
Nombre IUPAC |
(2S,4S)-2-amino-5-fluoro-4-methylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C6H12FNO2.ClH/c1-4(3-7)2-5(8)6(9)10;/h4-5H,2-3,8H2,1H3,(H,9,10);1H/t4-,5-;/m0./s1 |
Clave InChI |
LNYJFKPJZFNJSH-FHAQVOQBSA-N |
SMILES isomérico |
C[C@@H](C[C@@H](C(=O)O)N)CF.Cl |
SMILES canónico |
CC(CC(C(=O)O)N)CF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3R,5R)-4,4-difluoro-2-[[hydroxy-(2,2,2-trifluoroacetyl)oxyphosphoryl]oxymethyl]-5-[2-oxo-4-[(2,2,2-trifluoroacetyl)amino]pyrimidin-1-yl]oxolan-3-yl] 2,2,2-trifluoroacetate](/img/structure/B15295842.png)
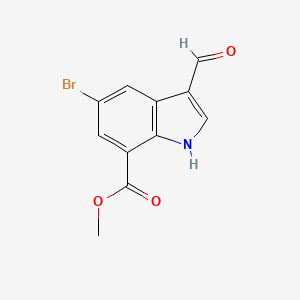


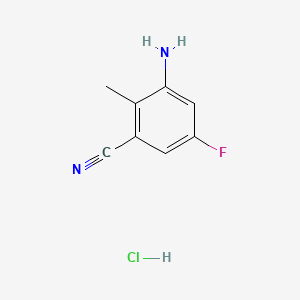
![3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15295884.png)
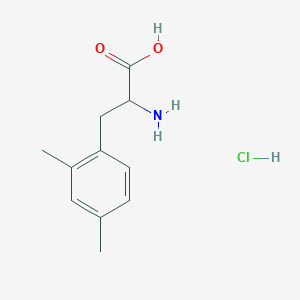
![Tert-butyl2-[(2-iodophenyl)amino]acetate](/img/structure/B15295897.png)

![4-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B15295911.png)
